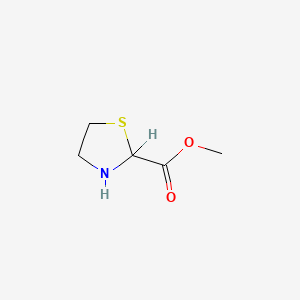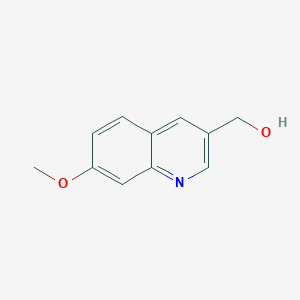
L-Alanine, N-ethyl-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
L-Alanine, N-ethyl-, methyl ester: is an organic compound derived from L-alanine, an amino acid. This compound is characterized by the presence of an ethyl group attached to the nitrogen atom and a methyl ester group attached to the carboxyl group of L-alanine. It is used in various chemical syntheses and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions:
Esterification: The preparation of L-Alanine, N-ethyl-, methyl ester typically involves the esterification of L-alanine. This can be achieved by reacting L-alanine with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Ethylation: The ethylation of the amino group can be performed using ethyl iodide or ethyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate. This step introduces the ethyl group to the nitrogen atom of L-alanine.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems ensures consistent quality and efficiency in large-scale production.
化学反応の分析
Types of Reactions:
Oxidation: L-Alanine, N-ethyl-, methyl ester can undergo oxidation reactions, typically involving reagents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, basic or neutral conditions.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Amides, thioesters.
科学的研究の応用
Chemistry: L-Alanine, N-ethyl-, methyl ester is used as an intermediate in the synthesis of peptides and other complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme-substrate interactions and protein modifications. It serves as a model compound for understanding the behavior of amino acid derivatives in biological systems.
Medicine: this compound has potential applications in drug development, particularly in the design of prodrugs. Prodrugs are inactive compounds that can be metabolized in the body to release active drugs.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a reagent in various chemical processes.
作用機序
The mechanism by which L-Alanine, N-ethyl-, methyl ester exerts its effects depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various organic transformations. In biological systems, it can interact with enzymes and proteins, influencing their activity and function.
Molecular Targets and Pathways:
Enzymes: The compound can bind to enzyme active sites, affecting catalytic activity.
Proteins: It can modify protein structures, influencing their stability and function.
類似化合物との比較
L-Alanine, N-methyl-, methyl ester: Similar structure but with a methyl group instead of an ethyl group on the nitrogen atom.
L-Alanine, N-propyl-, methyl ester: Similar structure but with a propyl group instead of an ethyl group on the nitrogen atom.
L-Alanine, N-ethyl-, ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness: L-Alanine, N-ethyl-, methyl ester is unique due to the specific combination of an ethyl group on the nitrogen atom and a methyl ester group on the carboxyl group. This combination imparts distinct reactivity and properties, making it suitable for specific applications in synthesis and research.
特性
分子式 |
C6H13NO2 |
|---|---|
分子量 |
131.17 g/mol |
IUPAC名 |
methyl (2S)-2-(ethylamino)propanoate |
InChI |
InChI=1S/C6H13NO2/c1-4-7-5(2)6(8)9-3/h5,7H,4H2,1-3H3/t5-/m0/s1 |
InChIキー |
PDWIKEWZWZGBKT-YFKPBYRVSA-N |
異性体SMILES |
CCN[C@@H](C)C(=O)OC |
正規SMILES |
CCNC(C)C(=O)OC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[4-(1,3-Dioxo-indan-2-yl)-phenyl]-acetamide](/img/structure/B8808570.png)
![7-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B8808574.png)

![(1S,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-en-2-ylboronic acid](/img/structure/B8808585.png)


![2'-Chloro-[1,1'-biphenyl]-4-amine](/img/structure/B8808624.png)




